molecular formula C6H7N3 B11716538 (5-Methyl-1H-pyrazol-1-YL)acetonitrile

(5-Methyl-1H-pyrazol-1-YL)acetonitrile

Cat. No.: B11716538
M. Wt: 121.14 g/mol
InChI Key: FVIGUYLYXGCVSP-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrazol-1-YL)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-pyrazol-1-YL)acetonitrile typically involves the reaction of 5-methyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetonitrile .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-1H-pyrazol-1-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds .

Scientific Research Applications

(5-Methyl-1H-pyrazol-1-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-1H-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

  • (5-Methyl-1H-pyrazol-1-yl)acetamide
  • (5-Methyl-1H-pyrazol-1-yl)ethanol
  • (5-Methyl-1H-pyrazol-1-yl)methanol

Comparison: Compared to these similar compounds, (5-Methyl-1H-pyrazol-1-YL)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2-(5-methylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C6H7N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,5H2,1H3

InChI Key

FVIGUYLYXGCVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC#N

Origin of Product

United States

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